N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

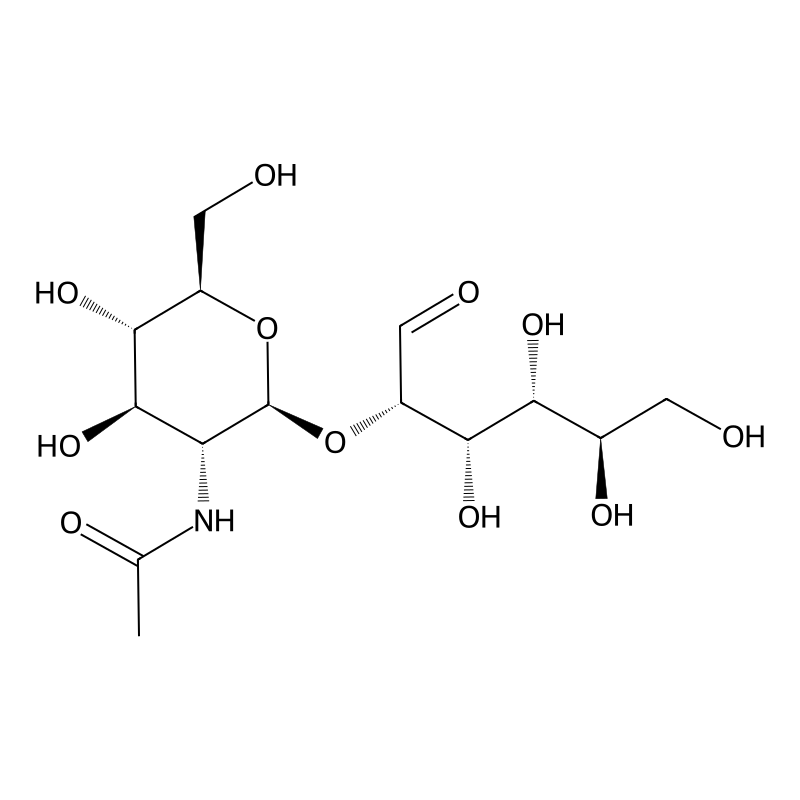

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide is a complex organic compound characterized by its intricate stereochemistry and multiple hydroxyl groups. This compound belongs to the class of glycosides and features a unique structure that includes a sugar moiety linked to an acetamide group. The presence of multiple hydroxyl groups contributes to its potential solubility and reactivity in biological systems.

No data is available on potential toxicity, flammability, or reactivity. As with any unknown compound, it's advisable to handle it with caution following standard laboratory safety protocols.

Future Research Directions

- Isolation and Characterization: Isolating the compound from natural sources or synthesizing it in the lab would allow for detailed characterization of its physical and chemical properties.

- Biological Activity: Investigating potential biological functions could involve testing the compound against various targets or cell lines.

The chemical reactivity of N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide can be explored through various reactions:

- Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and acetic acid.

- Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters under acidic conditions.

These reactions highlight the compound's potential for further functionalization in synthetic chemistry.

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide exhibits various biological activities due to its structural characteristics:

- Antioxidant Activity: Compounds with multiple hydroxyl groups are often associated with antioxidant properties.

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.

- Potential Anticancer Effects: Some studies suggest that structurally related compounds may inhibit cancer cell proliferation.

These activities make this compound a candidate for further pharmacological exploration.

The synthesis of N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide can involve several steps:

- Starting Materials: Utilize readily available sugar derivatives and acetamides as starting materials.

- Protecting Groups: Implement protecting groups for hydroxyl functionalities during synthesis to prevent unwanted reactions.

- Coupling Reactions: Employ glycosylation techniques to link the sugar moiety with the acetamide component.

- Deprotection and Purification: Remove protecting groups and purify the final product using chromatographic techniques.

These methods allow for the efficient assembly of the complex structure.

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases.

- Nutraceuticals: Its antioxidant properties could be harnessed in dietary supplements.

- Cosmetics: The compound may be used in formulations aimed at skin health due to its potential moisturizing effects.

Interaction studies involving N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide can reveal important insights into its biological mechanisms:

- Protein Binding Studies: Investigating how the compound interacts with specific proteins can elucidate its mode of action.

- Cellular Uptake Mechanisms: Understanding how cells absorb this compound can inform dosage and delivery methods.

- Synergistic Effects with Other Compounds: Exploring combinations with other bioactive substances may enhance therapeutic efficacy.

Several compounds share structural similarities with N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| D-glucose | C₆H₁₂O₆ | Simple sugar structure |

| Quercetin | C₁₅H₁₀O₇ | Flavonoid with antioxidant properties |

| Rutin | C₂₁H₂₄O₁₁ | Glycoside form of quercetin |

The uniqueness of N-[...]-acetamide lies in its intricate stereochemistry and specific functional groups that may confer distinct biological activities compared to these simpler or differently structured compounds.

The compound’s IUPAC name reveals its intricate stereochemistry:

- A central oxane (pyranose) ring substituted with hydroxyl, hydroxymethyl, and acetamide groups.

- A second hexan-2-yloxy substituent featuring tetrahydroxy and ketone functionalities.

Key Structural Features:

| Feature | Description |

|---|---|

| Core scaffold | Oxane ring with S/R stereochemistry at C2, C3, C4, C5, C6 |

| Acetamide group | N-acetyl modification at C3 of the oxane ring |

| Hexan-2-yloxy substituent | Contains a ketone (1-oxo) and four hydroxyl groups at C3, C4, C5, C6 |

This structure shares homology with chitobiose’s GlcNAc dimer but incorporates additional oxidative modifications, suggesting specialized roles in glycosylation or signaling.

Historical Context of Chitobiose Research

Chitobiose research originated in the 19th century with chitin isolation from arthropod exoskeletons. The discovery of chitinolytic enzymes in the 20th century, such as chitinase-E from Chitiniphilus shinanonensis, enabled systematic studies of chitobiose production and its derivatives. The compound in focus likely emerged from efforts to synthesize chitooligosaccharides with enhanced bioactivity, as seen in studies on chitobiose phosphorylases.

Current Research Landscape

Recent advances highlight three key areas:

Enzymatic Synthesis and Modification

- Chitobiose phosphorylases (e.g., from Vibrio proteolyticus) catalyze reversible phosphorolysis, enabling tailored synthesis of chitobiose analogs.

- Agl24, an archaeal β-1,4-N-acetylglucosaminyltransferase, synthesizes lipid-linked chitobiose cores critical for N-glycosylation.

Biomedical Applications

- Chitobiose derivatives modulate gut microbiota and reduce inflammation in murine colitis models.

- Pharmacokinetic studies show oral bioavailability of chitobiose and chitotriose, supporting therapeutic potential.